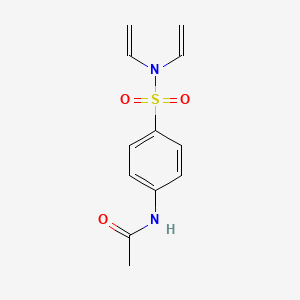
Carbamic acid, methyl((phenylmethoxy)thio)-, 3-(1-methylethyl)phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, methyl((phenylmethoxy)thio)-, 3-(1-methylethyl)phenyl ester is a complex organic compound with a unique structure It belongs to the class of carbamates, which are derivatives of carbamic acid This compound is characterized by the presence of a carbamate group, a phenylmethoxy group, and a 3-(1-methylethyl)phenyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl((phenylmethoxy)thio)-, 3-(1-methylethyl)phenyl ester typically involves the reaction of methyl carbamate with a phenylmethoxy thiol and a 3-(1-methylethyl)phenyl ester. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production methods often involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, methyl((phenylmethoxy)thio)-, 3-(1-methylethyl)phenyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines. Substitution reactions can result in the formation of various carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, methyl((phenylmethoxy)thio)-, 3-(1-methylethyl)phenyl ester has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, such as its use as a drug candidate or a pharmacological tool.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of carbamic acid, methyl((phenylmethoxy)thio)-, 3-(1-methylethyl)phenyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic acid, phenyl-, methyl ester: This compound has a similar carbamate structure but lacks the phenylmethoxy and 3-(1-methylethyl)phenyl ester groups.
Carbamic acid, methyl-, 3-methylphenyl ester: This compound has a similar structure but with a 3-methylphenyl group instead of the 3-(1-methylethyl)phenyl group.
Carbamic acid, phenyl-, 1-methylethyl ester: This compound has a similar structure but with a 1-methylethyl group instead of the phenylmethoxy group.
Uniqueness
Carbamic acid, methyl((phenylmethoxy)thio)-, 3-(1-methylethyl)phenyl ester is unique due to the presence of both the phenylmethoxy and 3-(1-methylethyl)phenyl ester groups
Eigenschaften
CAS-Nummer |
86627-72-7 |
|---|---|
Molekularformel |
C18H21NO3S |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
(3-propan-2-ylphenyl) N-methyl-N-phenylmethoxysulfanylcarbamate |
InChI |
InChI=1S/C18H21NO3S/c1-14(2)16-10-7-11-17(12-16)22-18(20)19(3)23-21-13-15-8-5-4-6-9-15/h4-12,14H,13H2,1-3H3 |
InChI-Schlüssel |
NFWRALIJQVLAGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)SOCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782379.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride](/img/structure/B13782380.png)






![4,6-Dithia-1-azabicyclo[3.2.0]heptane](/img/structure/B13782425.png)





